molecular formula C15H28O2Si B14171131 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal CAS No. 922515-78-4

2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal

Cat. No.: B14171131
CAS No.: 922515-78-4
M. Wt: 268.47 g/mol
InChI Key: GAFWAHHXGLGVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal is an organic compound that features a silyl ether group and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal typically involves multiple steps. One common route starts with the preparation of 3-[(tert-Butyldimethylsilyl)oxy]-1-propanol, which is then subjected to further reactions to introduce the hexa-3,5-dienal moiety . The reaction conditions often involve the use of strong bases like n-Butyllithium and electrophiles such as DMF (dimethylformamide) in anhydrous THF (tetrahydrofuran) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde can be reduced to an alcohol.

    Substitution: The silyl ether group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the substitution of the silyl ether group.

Major Products

    Oxidation: 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienoic acid.

    Reduction: 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hex-3-en-1-ol.

    Substitution: 2-(3-Hydroxypropyl)hexa-3,5-dienal.

Scientific Research Applications

2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal involves its reactivity due to the presence of the aldehyde and silyl ether groups. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be cleaved under specific conditions to release the corresponding alcohol .

Properties

CAS No.

922515-78-4

Molecular Formula

C15H28O2Si

Molecular Weight

268.47 g/mol

IUPAC Name

2-[3-[tert-butyl(dimethyl)silyl]oxypropyl]hexa-3,5-dienal

InChI

InChI=1S/C15H28O2Si/c1-7-8-10-14(13-16)11-9-12-17-18(5,6)15(2,3)4/h7-8,10,13-14H,1,9,11-12H2,2-6H3

InChI Key

GAFWAHHXGLGVJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC(C=CC=C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.